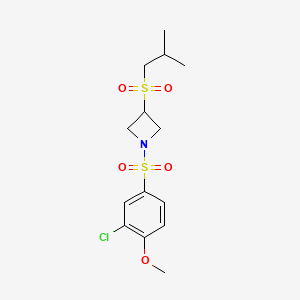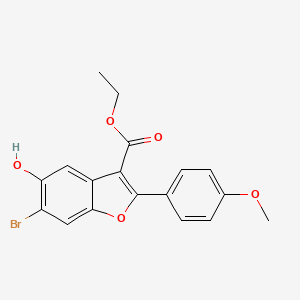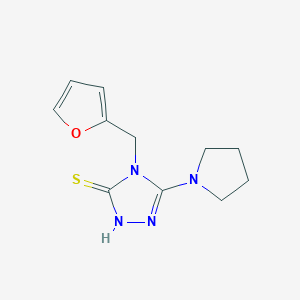
N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzofuran core, chlorophenyl, and fluorobenzamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted benzofuranyl carboxylic acid, under specific conditions. The chlorophenyl and fluorobenzamido groups are then introduced through subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is used to study biological processes and pathways. Its interactions with biological targets can provide insights into cellular mechanisms and potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)benzamide
N-(4-fluorophenyl)benzamide
Benzofuran derivatives
Uniqueness: N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for specific interactions and applications that are not possible with other similar compounds.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-7-11-16(12-8-14)25-22(28)20-19(17-3-1-2-4-18(17)29-20)26-21(27)13-5-9-15(24)10-6-13/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXFHUWYJFHHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)

![N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2848583.png)



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848590.png)

![tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B2848592.png)
![3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2848593.png)
![Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2848594.png)
